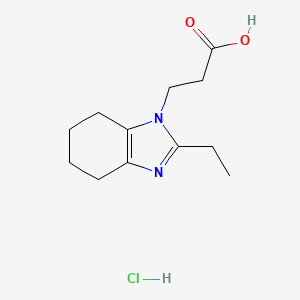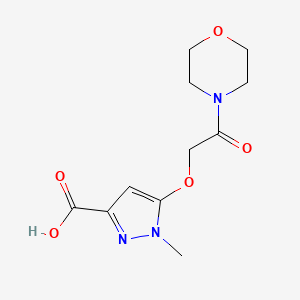![molecular formula C19H24N4O2 B2898352 N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1421458-89-0](/img/structure/B2898352.png)
N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and PET Agent Development
The synthesis of complex pyrazolo[5,1-b][1,3]oxazine derivatives has been investigated for potential use in Positron Emission Tomography (PET) imaging agents. These compounds have been explored for imaging neuroinflammation markers, highlighting their potential in neuroimaging and the study of neurodegenerative diseases (Wang et al., 2018).
Antibacterial Agents
Research has also been conducted on the synthesis of benzothiazolyl substituted pyrazol-5-ones as novel classes of promising antibacterial agents. These studies demonstrate the antimicrobial potential of such compounds, particularly against Staphylococcus aureus and Bacillus subtilis, indicating their relevance in addressing bacterial infections (Palkar et al., 2017).
Heterocyclic Compound Synthesis
The development of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines showcases the synthetic versatility of these compounds. Such research underlines the creation of new molecules with potential applications in medicinal chemistry and drug discovery (Eleev et al., 2015).
Novel Routes for Synthesis
Exploratory synthesis routes for creating diverse heterocyclic compounds, including pyrazoles, triazoles, triazines, and triazepines, have been investigated. These studies provide insights into the chemical flexibility and application of such compounds in creating pharmacologically active molecules (Omran et al., 2006).
Antiviral Activity
Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and evaluated for their anti-influenza A virus activity. This research suggests the potential of these compounds in developing treatments for viral infections, including bird flu (Hebishy et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP) .
Mode of Action
The compound interacts with its target, Beta-secretase 1, leading to changes in the proteolytic processing of APP
Biochemical Pathways
The compound affects the biochemical pathway involving the processing of APP by Beta-secretase 1 This pathway is significant in the context of neurodegenerative diseases like Alzheimer’s disease
Result of Action
Given its interaction with Beta-secretase 1 and its role in APP processing, it is plausible that the compound could have effects on cellular processes related to APP processing and the pathogenesis of Alzheimer’s disease .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-18(17-13-20-23-9-4-12-25-19(17)23)21-16-7-10-22(11-8-16)14-15-5-2-1-3-6-15/h1-3,5-6,13,16H,4,7-12,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGVNBYYUCABRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B2898269.png)
![Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2898270.png)
![[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2898271.png)


![2-(tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898274.png)


![N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-4-methylbenzenecarboxamide](/img/structure/B2898279.png)



![ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate](/img/structure/B2898288.png)

